N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide
Overview
Description
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring attached to a phenyl group, which is further connected to a propyl chain and a benzene sulfonamide group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 2-phenylmorpholine: This can be achieved by reacting phenylamine with ethylene oxide under acidic conditions to form the morpholine ring.
Alkylation: The 2-phenylmorpholine is then alkylated with 1-bromopropane to introduce the propyl group.
Sulfonamide Formation: The alkylated product is reacted with 4-propylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-phenylmorpholin-4-yl)propyl]naphthalene-2-sulfonamide
- 2,4,6-trimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Uniqueness
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-4-propylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-2-7-19-10-12-21(13-11-19)28(25,26)23-14-6-15-24-16-17-27-22(18-24)20-8-4-3-5-9-20/h3-5,8-13,22-23H,2,6-7,14-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEAMOBNZNIPKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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